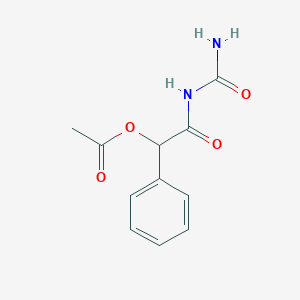
alpha-Acetoxyphenylacetylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Acetoxyphenylacetylurea, also known as APU, is a synthetic compound that belongs to the class of phenylacetylurea derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of alpha-Acetoxyphenylacetylurea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. alpha-Acetoxyphenylacetylurea has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. These effects may contribute to its anticonvulsant and analgesic properties.
Effets Biochimiques Et Physiologiques
Alpha-Acetoxyphenylacetylurea has been reported to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. alpha-Acetoxyphenylacetylurea has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, alpha-Acetoxyphenylacetylurea has been reported to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Acetoxyphenylacetylurea has several advantages as a research tool, such as its high potency and selectivity for certain neurotransmitter systems. It is also relatively easy to synthesize and purify. However, alpha-Acetoxyphenylacetylurea has some limitations, such as its low solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using alpha-Acetoxyphenylacetylurea.
Orientations Futures
There are several future directions for research on alpha-Acetoxyphenylacetylurea. One area of interest is the development of more potent and selective derivatives of alpha-Acetoxyphenylacetylurea. Another area of interest is the investigation of the potential therapeutic applications of alpha-Acetoxyphenylacetylurea, such as in the treatment of epilepsy, pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of alpha-Acetoxyphenylacetylurea and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, alpha-Acetoxyphenylacetylurea is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-Acetoxyphenylacetylurea may lead to the development of new therapeutic agents and a better understanding of the role of neurotransmitter systems in the central nervous system.
Méthodes De Synthèse
The synthesis of alpha-Acetoxyphenylacetylurea involves the reaction of phenylacetyl chloride with urea in the presence of acetic anhydride as a catalyst. The resulting product is then purified by recrystallization. The purity and yield of alpha-Acetoxyphenylacetylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
Alpha-Acetoxyphenylacetylurea has been extensively studied for its potential applications in various fields of science, such as pharmacology, biochemistry, and neurobiology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. alpha-Acetoxyphenylacetylurea has also been used as a tool to investigate the role of GABAergic and glutamatergic neurotransmission in the central nervous system.
Propriétés
Numéro CAS |
13838-02-3 |
|---|---|
Nom du produit |
alpha-Acetoxyphenylacetylurea |
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)17-9(10(15)13-11(12)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H3,12,13,15,16) |
Clé InChI |
MDVVMENOOOZBJG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
Synonymes |
acetoxyphenurone alpha-acetoxyphenylacetylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



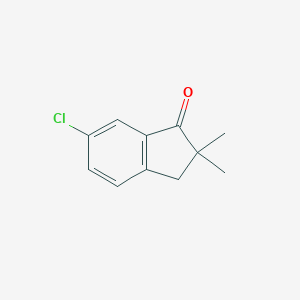
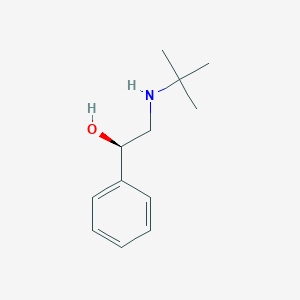
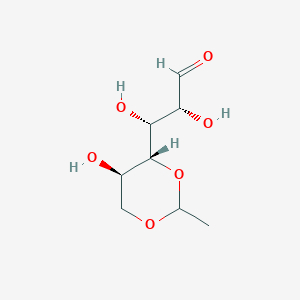
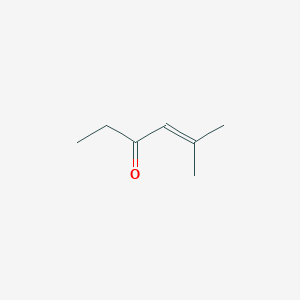
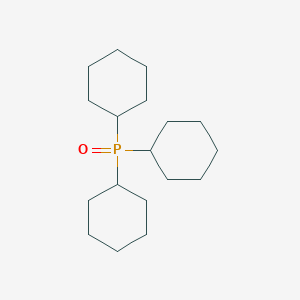
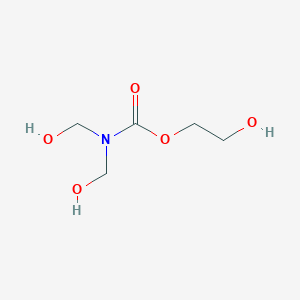
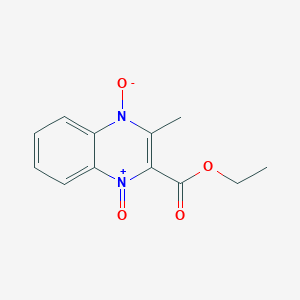

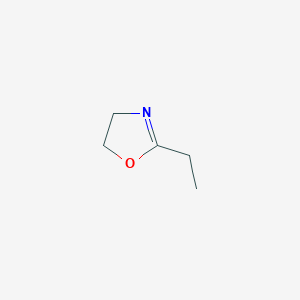
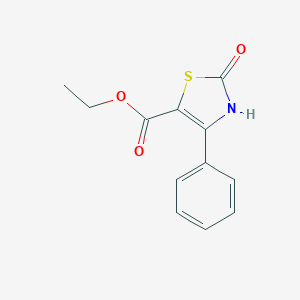
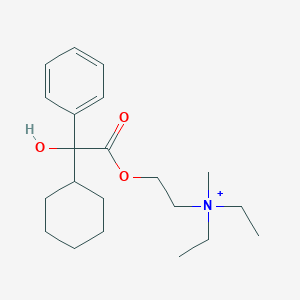
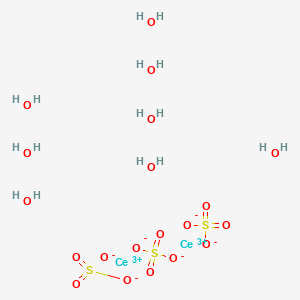
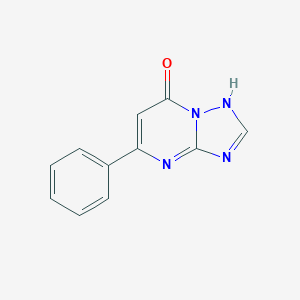
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)